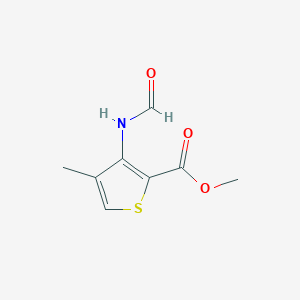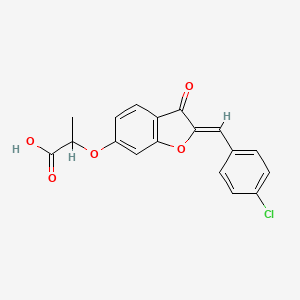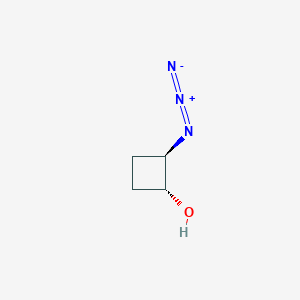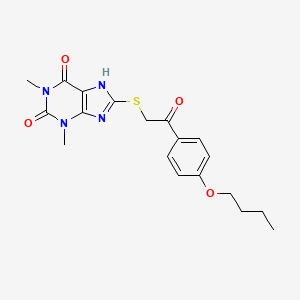
1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, commonly known as MP-10, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a kinase inhibitor that has been shown to be effective against a range of diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with a structural resemblance to 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, has been found to form hydrogels in various acids at pH 1–2. The gelation process and the resulting hydrogel's physical properties, such as morphology and rheology, can be significantly influenced by the anion present in the solution. This characteristic highlights the compound's potential application in developing tunable hydrogels for various scientific and technological purposes, including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).
Anticancer and Enzyme Inhibition Activities
Urea derivatives, including compounds structurally similar to 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, have demonstrated promising biological activities. Specifically, these compounds have shown inhibitory effects on various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Moreover, certain derivatives have exhibited potential anticancer properties, making them subjects of interest in the development of new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Nonlinear Optical Materials
Research into molecular complexes, including those with components structurally similar to 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, has unveiled their potential in the field of nonlinear optics (NLO). These complexes can form noncentrosymmetric structures, a prerequisite for materials exhibiting second harmonic generation (SHG), a key phenomenon in NLO applications. The strategic molecular design, involving the orientation of chromophores and hydrogen bonding, plays a crucial role in enhancing NLO efficiency. Such materials are of significant interest for applications in optical computing, telecommunications, and laser technology (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Synthesis of Heterocyclic Compounds
Compounds like 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can serve as precursors or intermediates in the synthesis of a wide range of heterocyclic compounds. These derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities. The ability to synthesize such compounds through efficient and versatile reactions is crucial for the development of new drugs and other biologically active molecules (El-Menyawy, Zedan, & Nawar, 2019).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-17(8-9-21-23)16-7-6-13(11-19-16)12-20-18(24)22-14-4-3-5-15(10-14)25-2/h3-11H,12H2,1-2H3,(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYBXUUHMAOAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2386199.png)

![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386204.png)
![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386205.png)
![N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2386206.png)

![Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2386209.png)


![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)
![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2386218.png)
